molecular formula C7H11NO2 B2483179 Methyl 3-cyano-2,2-dimethylpropanoate CAS No. 175697-97-9

Methyl 3-cyano-2,2-dimethylpropanoate

Cat. No.: B2483179
CAS No.: 175697-97-9
M. Wt: 141.17
InChI Key: MUFRYLVLKAYCKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2,2-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropanenitrile with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through continuous distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Various nucleophiles, appropriate solvents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-cyano-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct reactivity and properties.

Properties

IUPAC Name

methyl 3-cyano-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRYLVLKAYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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